molecular formula C4H5F2N3O B8087223 1-Difluoromethyltriazolyl-4-methanol

1-Difluoromethyltriazolyl-4-methanol

Cat. No.: B8087223
M. Wt: 149.10 g/mol
InChI Key: ARYYKYCRHGMNIY-UHFFFAOYSA-N
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Description

1-Difluoromethyltriazolyl-4-methanol is a chemical compound with the molecular formula C4H5F2N3O. It belongs to the class of triazoles, which are heterocyclic compounds containing three nitrogen atoms in a five-membered ring. This compound is characterized by the presence of a difluoromethyl group attached to the triazole ring and a hydroxyl group at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Difluoromethyltriazolyl-4-methanol can be synthesized through various synthetic routes. One common method involves the reaction of 1,2,4-triazole with difluoromethylating agents under specific reaction conditions. The reaction typically requires a catalyst, such as a strong acid or base, and is carried out under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactions using specialized equipment. The process is optimized to achieve high yield and purity, with continuous monitoring and quality control measures in place to ensure consistency.

Chemical Reactions Analysis

Types of Reactions: 1-Difluoromethyltriazolyl-4-methanol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reaction is typically carried out in an acidic or neutral medium.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used. The reaction is usually performed in anhydrous conditions.

  • Substitution: Nucleophilic substitution reactions can be achieved using various nucleophiles, such as halides or alkyl groups. The reaction conditions vary depending on the specific nucleophile used.

Major Products Formed:

  • Oxidation: The major product is the corresponding carboxylic acid derivative.

  • Reduction: The major product is the corresponding amine derivative.

  • Substitution: The major product is the substituted triazole derivative.

Scientific Research Applications

1-Difluoromethyltriazolyl-4-methanol has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry.

Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Biology: The compound is utilized in biological studies to investigate its effects on cellular processes and pathways. Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases. Industry: It is employed in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

1-Difluoromethyltriazolyl-4-methanol is compared with other similar compounds, such as 1-methyltriazolyl-4-methanol and 1-ethyltriazolyl-4-methanol. While these compounds share structural similarities, this compound is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties.

Comparison with Similar Compounds

  • 1-Methyltriazolyl-4-methanol

  • 1-Ethyltriazolyl-4-methanol

  • 1-Propyltriazolyl-4-methanol

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Properties

IUPAC Name

[1-(difluoromethyl)triazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F2N3O/c5-4(6)9-1-3(2-10)7-8-9/h1,4,10H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARYYKYCRHGMNIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=NN1C(F)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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